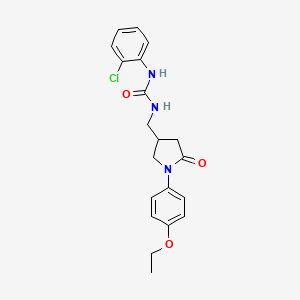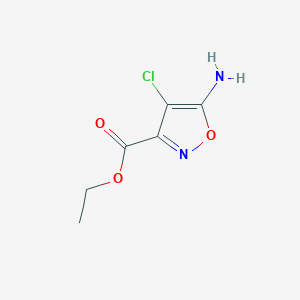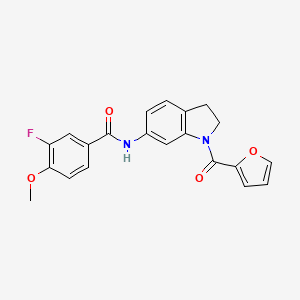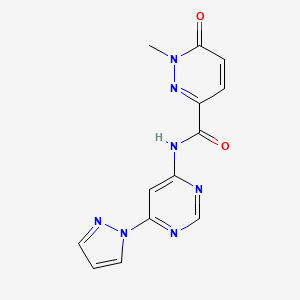
(4-(Difluoromethyl)thiophen-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(Difluoromethyl)thiophen-3-yl)boronic acid” is a boronic acid derivative with a molecular weight of 177.97 . It is a powder in physical form .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of propionic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5BF2O2S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2,5,9-10H . This indicates that the compound has a thiophene ring with a difluoromethyl group at the 4-position and a boronic acid group at the 3-position.Chemical Reactions Analysis
Boronic acids, including “this compound”, are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“this compound” is a powder in physical form . It has a molecular weight of 177.97 . The compound is stored at a temperature of -10 degrees Celsius .Applications De Recherche Scientifique
Organotrifluoroborate Hydrolysis and Cross-Coupling Applications
Organotrifluoroborate hydrolysis to boronic acids has significant implications in Suzuki-Miyaura coupling reactions, a cornerstone method in organic synthesis for forming carbon-carbon bonds. The study by Lennox and Lloyd‐Jones (2012) explores the "slow release" strategy in these reactions, ensuring the controlled release of boronic acids, including potentially those derived from (4-(Difluoromethyl)thiophen-3-yl)boronic acid, to minimize side reactions and enhance reaction efficiency Lennox & Lloyd‐Jones, 2012.
Colorimetric Sensing Applications
Boronic acids play a crucial role in colorimetric sensors for detecting anions, such as fluoride ions. Wade and Gabbaï (2009) have demonstrated that boronic acids can act as anion receptors, leading to significant changes in optical properties upon binding. This principle can potentially be applied to derivatives like this compound for developing new sensing materials Wade & Gabbaï, 2009.
Catalysis in Organic Synthesis
Boronic acids are pivotal in catalyzing various organic reactions, including dehydrative condensation and direct amide formation, as demonstrated in research by Wang, Lu, and Ishihara (2018). These catalysts facilitate the synthesis of complex organic molecules, including peptides, showcasing their importance in synthetic organic chemistry Wang, Lu, & Ishihara, 2018.
Development of Organic Phosphorescent Materials
Aryl boronic acids' cyclic esterification with dihydric alcohols presents a novel approach for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. Research by Zhang et al. (2018) highlights the potential of boronic acids, including this compound, in the development of new organic materials with unique optical properties Zhang et al., 2018.
Fluorescence Sensing and Bioimaging
Boronic acid derivatives are utilized in fluorescence probes for sensing ions and bioimaging applications, as shown by Selvaraj et al. (2019). These compounds, including potentially this compound derivatives, offer high selectivity and sensitivity for detecting specific ions under physiological conditions, making them suitable for biological studies and environmental monitoring Selvaraj et al., 2019.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(difluoromethyl)thiophen-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF2O2S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2,5,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSVNSIDBRMRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B2732369.png)

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2732371.png)




![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2732378.png)

![7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2732380.png)

![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2732383.png)


